
Adrenochrom-Monoaminoguanidin-Mesilat
Übersicht
Beschreibung
Adrenochrome monoaminoguanidine mesilate is a derivative of adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). It is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting. This compound is used in various medical and scientific applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Hemostatic Agent
AMM exhibits superior hemostatic properties compared to adrenaline, promoting blood clotting at lower doses without causing hypertension or altering cardiac rhythm. Clinical studies have demonstrated its effectiveness in various bleeding disorders:
- Chronic Nephritis: 90% effectiveness.
- Hemorrhagic Diathesis: 67% effectiveness.
- Purpura and Epistaxis: 100% effectiveness .
Radioprotection
AMM has been extensively studied for its protective effects against radiation-induced damage. Research indicates that AMM enhances recovery from radiation-induced leukopenia in both animal models and humans:
- Animal Studies: Enhanced recovery from leukopenia in irradiated rabbits.
- Human Studies: Reduced chromosomal aberrations in patients undergoing radiation therapy for cervical cancer .
Cancer Research
In cancer therapy contexts, AMM has shown potential benefits when combined with other agents:
- Natural Killer Cell Activity: AMM combined with cytochrome C has been found to augment natural killer cell activity in lung cancer treatments, potentially improving patient outcomes during radiotherapy .
Case Studies
Several case studies have documented the efficacy of AMM in clinical settings:
- Case Study on Chronic Bleeding Disorders: Patients treated with AMM showed significant improvement in bleeding control without adverse effects.
- Radiation Therapy Case Study: Patients undergoing cervical cancer treatment reported accelerated recovery from leukopenia when administered AMM alongside standard therapy.
Wirkmechanismus
Target of Action
Adrenochrome monoaminoguanidine mesilate (AMM) primarily interacts with platelet surface-adrenoreceptors , which are Gq-coupled receptors . These receptors play a crucial role in the regulation of platelet function, including aggregation and secretion .
Mode of Action
When AMM binds to its primary targets, it results in the activation of the PLC IP3/DAG pathway . This interaction leads to an increase in the amount of calcium within the cell , which is a critical secondary messenger in cellular signal transduction.
Biochemical Pathways
AMM is involved in the quinoid oxidation of adrenaline , a process that can occur under certain conditions with the formation of quinones, such as adrenochrome . This pathway is known as the adrenaline autoxidation chain reaction, whose products are adrenochrome and radical compounds, superoxide anions .
Result of Action
The molecular and cellular effects of AMM’s action include enhanced recovery from radiation-induced leukopenia . In vivo and in vitro studies have shown that AMM increases the survival of GM-CFC, a committed progenitor cell . This suggests that AMM may have a protective effect on hematopoietic cells during radiation exposure.
Biochemische Analyse
Biochemical Properties
Adrenochrome Monoaminoguanidine Mesilate interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation of adrenaline . Over 80% of the adrenaline oxidation occurs via the adrenochrome pathway .
Cellular Effects
Adrenochrome Monoaminoguanidine Mesilate has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to enhance recovery from radiation-induced leukopenia . This suggests that Adrenochrome Monoaminoguanidine Mesilate may have a role in cellular recovery processes following radiation exposure .
Molecular Mechanism
The molecular mechanism of action of Adrenochrome Monoaminoguanidine Mesilate involves its interaction with various biomolecules. It is involved in the oxidation of adrenaline, which is a key biochemical reaction
Temporal Effects in Laboratory Settings
In laboratory settings, Adrenochrome Monoaminoguanidine Mesilate has been observed to enhance recovery from radiation-induced leukopenia This suggests that it may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Adrenochrome Monoaminoguanidine Mesilate vary with different dosages in animal models. For instance, it has been found to enhance recovery from radiation-induced leukopenia in rabbits
Metabolic Pathways
Adrenochrome Monoaminoguanidine Mesilate is involved in the oxidation of adrenaline, which is a key metabolic pathway
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Adrenochrome Monoaminoguanidin Mesilat kann durch Reaktion von Adrenochrom mit Aminoguanidin in Gegenwart einer Säure synthetisiert werden. Ein Verfahren beinhaltet das Mischen von Aminoguanidinnitrat, Salpetersäure und Wasser mit einer wässrigen Lösung von Adrenochrom . Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Adrenochrom häufig durch Oxidation von Adrenalin oder dessen Salzen mit Oxidationsmitteln wie Persulfaten hergestellt . Das resultierende Adrenochrom wird dann mit Aminoguanidin umgesetzt, um Adrenochrome Monoaminoguanidin Mesilat zu erhalten. Dieser Prozess ist optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen: Adrenochrome Monoaminoguanidin Mesilat durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Persulfate, Silberoxid.
Reduktionsmittel: Essigsäure, Zink.
Säuren: Salpetersäure.
Hauptprodukte:
Adrenochrom: Wird durch die Oxidation von Adrenalin gebildet.
Adrenochrome Monoaminoguanidin Mesilat: Wird durch die Reaktion von Adrenochrom mit Aminoguanidin gebildet.
Vergleich Mit ähnlichen Verbindungen
Adrenochrome: The parent compound, produced by the oxidation of adrenaline.
Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic agent.
Uniqueness: Adrenochrome monoaminoguanidine mesilate is unique due to its combined hemostatic and radioprotective properties. Unlike adrenochrome and carbazochrome, it has shown potential in enhancing the survival of hematopoietic progenitor cells and protecting against radiation-induced damage .
Biologische Aktivität
Adrenochrome monoaminoguanidine mesilate (AMM) is a synthetic compound derived from adrenochrome, which is produced through the oxidation of adrenaline. This compound has garnered attention for its significant biological activities, particularly in the realms of hemostasis and radioprotection. The following sections detail the biological activity of AMM, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
AMM is characterized by its chemical formula and a molecular weight of approximately 349.36 g/mol. Its synthesis involves a multi-step process that enhances its stability and efficacy compared to adrenochrome. AMM primarily interacts with platelet surface-adrenoreceptors , activating the PLC IP3/DAG pathway , which is crucial for its hemostatic effects .
Biochemical Pathways
- Oxidation of Adrenaline : AMM is involved in the quinoid oxidation of adrenaline, leading to the formation of reactive quinones that can influence various cellular processes.
- Cellular Effects : In vitro studies have demonstrated that AMM enhances the recovery from radiation-induced leukopenia, indicating its protective effects on hematopoietic progenitor cells .
Therapeutic Applications
AMM has been studied for various therapeutic applications:
- Hemostatic Agent : AMM exhibits superior hemostatic properties compared to adrenaline, making it effective at lower doses without causing hypertension or altering cardiac rhythm .
- Radioprotection : It has shown potential in protecting against radiation-induced damage. Clinical studies indicate that AMM accelerates recovery from leukopenia in patients undergoing radiation therapy for cancer .
- Cancer Research : AMM combined with cytochrome C has been investigated for its ability to enhance natural killer (NK) cell activity, potentially improving outcomes in lung cancer treatments .
Comparative Analysis with Similar Compounds
Compound Name | Description | Unique Features |
---|---|---|
Adrenochrome | Parent compound formed from adrenaline oxidation. | Less stable and less effective as a hemostatic agent. |
Carbazochrome | A semicarbazide derivative used as a hemostatic agent. | Primarily acts on capillary stability but less effective than AMM. |
Aminoguanidine | A precursor compound involved in the synthesis of AMM. | Lacks direct hemostatic properties compared to AMM. |
AMM stands out due to its combined properties of hemostasis and radioprotection, offering enhanced therapeutic potential in clinical settings compared to its analogs.
Case Studies
Several case studies highlight the efficacy of AMM:
- Radiation-Induced Leukopenia :
- Lung Cancer Treatment :
Eigenschaften
CAS-Nummer |
4009-68-1 |
---|---|
Molekularformel |
C12H18N4O5S |
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid |
InChI |
InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4) |
InChI-Schlüssel |
BILXMHZJNCPMDS-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O |
Isomerische SMILES |
CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O |
Kanonische SMILES |
CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.